molecular formula C20H24N2O3 B2425874 2-(2-methoxyphenyl)-N-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)acetamide CAS No. 2034593-25-2

2-(2-methoxyphenyl)-N-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)acetamide

Cat. No.: B2425874
CAS No.: 2034593-25-2
M. Wt: 340.423
InChI Key: YBFAKOGOOMTNCI-UHFFFAOYSA-N
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Description

2-(2-methoxyphenyl)-N-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a methoxyphenyl group, a pyridinyl group, and a tetrahydropyran ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-methoxyphenyl)-N-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)acetamide typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the methoxyphenyl intermediate:

    Synthesis of the pyridinyl intermediate: The pyridinyl group is introduced through a nucleophilic substitution reaction.

    Formation of the tetrahydropyran ring: This step involves the cyclization of a suitable precursor to form the tetrahydropyran ring.

    Coupling of intermediates: The final step involves coupling the methoxyphenyl, pyridinyl, and tetrahydropyran intermediates to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of flow microreactor systems, which offer advantages such as improved reaction efficiency, better control over reaction conditions, and scalability .

Chemical Reactions Analysis

Types of Reactions

2-(2-methoxyphenyl)-N-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)acetamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired reaction.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.

Scientific Research Applications

2-(2-methoxyphenyl)-N-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2-methoxyphenyl)-N-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    2-(2-methoxyphenyl)-N-(pyridin-3-ylmethyl)acetamide: Lacks the tetrahydropyran ring, which may affect its biological activity and chemical properties.

    2-(2-methoxyphenyl)-N-(pyridin-4-yl(tetrahydro-2H-pyran-4-yl)methyl)acetamide: Similar structure but with a different position of the pyridinyl group, which can influence its reactivity and interactions.

Uniqueness

The uniqueness of 2-(2-methoxyphenyl)-N-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)acetamide lies in its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

2-(2-methoxyphenyl)-N-[oxan-4-yl(pyridin-3-yl)methyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O3/c1-24-18-7-3-2-5-16(18)13-19(23)22-20(15-8-11-25-12-9-15)17-6-4-10-21-14-17/h2-7,10,14-15,20H,8-9,11-13H2,1H3,(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBFAKOGOOMTNCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CC(=O)NC(C2CCOCC2)C3=CN=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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